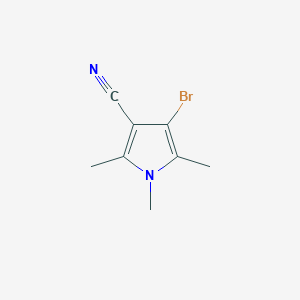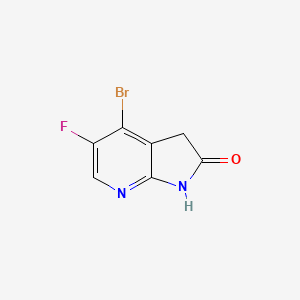
4-Bromo-5-fluoro-7-aza-2-oxindole
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Efficient Construction of Aza-Spirocycloheptane Oxindole Scaffold
Research by Gu Zhan et al. (2015) demonstrated the construction of aza-spirocycloheptane oxindole scaffolds through a novel [4 + 3] cycloaddition reaction. This reaction involves bromo-substituted Morita-Baylis-Hillman adducts of isatins, showcasing the utility of bromo- and fluoro-substituted oxindoles in synthesizing complex organic frameworks.
Conjugated Chromophoric Molecule Synthesis
Rupashri K. Kadu (2021) reported the synthesis of conjugated chromophoric molecules that possess aza stilbenes and oxindole frameworks. This synthesis was achieved under catalyst-free conditions, indicating the potential of bromo- and fluoro-substituted oxindoles in developing chromophoric frameworks with applications in material science and organic electronics (Kadu, 2021).
Synthesis of Heterocycles with Antimicrobial and Antiproliferative Activities
A study by B. Narayana et al. (2009) explored the synthesis and evaluation of heterocycles derived from nitro and fluoro/bromoindole carbohydrazides for antimicrobial, antiinflammatory, and antiproliferative activities. This research highlights the medicinal chemistry applications of fluoro- and bromo-substituted oxindoles, particularly in the development of new therapeutic agents (Narayana et al., 2009).
Controlled Synthesis of Oxindole Derivatives
K. A. P. Lingam et al. (2017) achieved the stereoselective synthesis of oxindole-appended 1-aza-1,3-butadienes, highlighting the role of bromo-substituted compounds in facilitating controlled organic reactions. This study is significant for the synthesis of complex organic molecules with potential applications in pharmaceuticals and agrochemicals (Lingam et al., 2017).
Copper-Salt-Promoted Carbocyclization Reactions
Research by Che-Ping Chuang et al. (2016) developed a synthetic method for oxindoles and α-arylacylamides bearing an all-carbon quaternary stereocenter. This method employs α-bromo-N-arylacylamides, demonstrating the utility of bromo-substituted compounds in promoting carbocyclization reactions (Chuang et al., 2016).
Intramolecular Copper-Catalyzed Amidation
An efficient synthesis of 4-bromo-N-substituted oxindoles was reported by A. V. D. Hoogenband et al. (2007), using a mild intramolecular copper-catalyzed amidation reaction. This study underscores the versatility of bromo-substituted oxindoles in organic synthesis, especially in generating compounds with significant biological activity (Hoogenband et al., 2007).
Eigenschaften
IUPAC Name |
4-bromo-5-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2O/c8-6-3-1-5(12)11-7(3)10-2-4(6)9/h2H,1H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFRREXTUKNJQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CN=C2NC1=O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-fluoro-7-aza-2-oxindole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



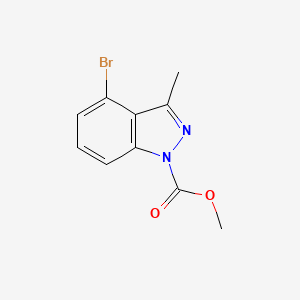
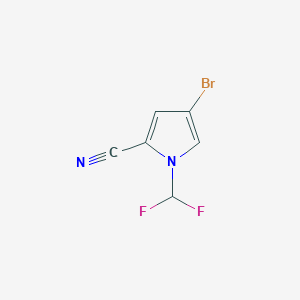
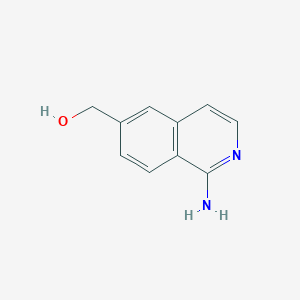
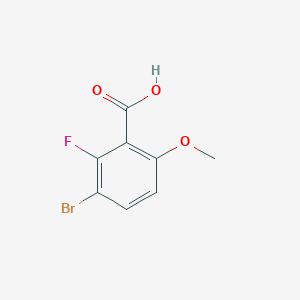
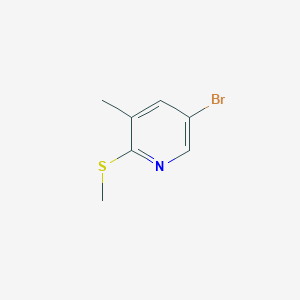
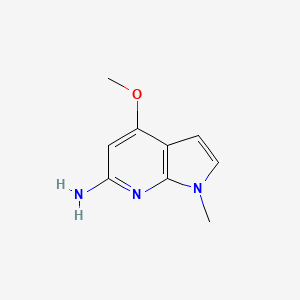
![6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378340.png)
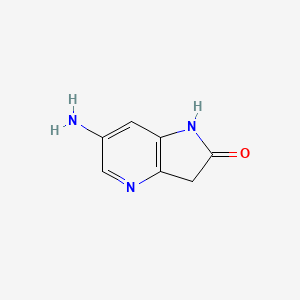
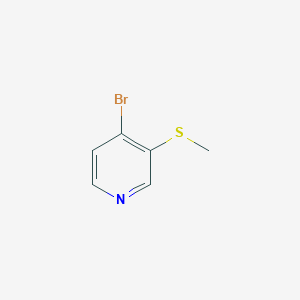
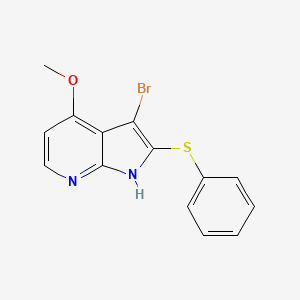
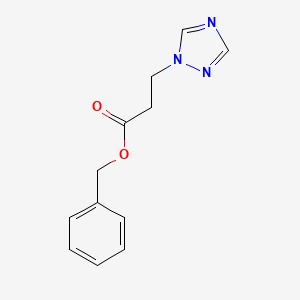

![5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1378351.png)
